molecular formula C13H12N2O2S2 B2813375 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile CAS No. 343375-70-2

5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile

Cat. No.: B2813375
CAS No.: 343375-70-2
M. Wt: 292.37
InChI Key: MLKDMLDPXRXKFT-UHFFFAOYSA-N
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Description

5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 5, a sulfonyl-linked 4-methylbenzyl group at position 3, and a cyano group at position 4. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

5-methyl-3-[(4-methylphenyl)methylsulfonyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-9-3-5-11(6-4-9)8-19(16,17)13-12(7-14)10(2)18-15-13/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKDMLDPXRXKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile

This compound is a synthetic compound characterized by its unique isothiazole ring structure. The compound's chemical formula is C13H12N2O2SC_{13}H_{12}N_2O_2S and its CAS number is 1707379-12-1. Isothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Compounds containing isothiazole moieties have been extensively studied for their antimicrobial properties. Several studies have reported that derivatives of isothiazoles exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that isothiazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain isothiazoles inhibit tubulin polymerization, leading to cell cycle arrest in cancerous cells. This property makes them potential candidates for developing anticancer drugs.

Anti-inflammatory Effects

Some isothiazole-based compounds have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators. This activity could be beneficial in treating chronic inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various isothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the isothiazole ring enhanced antibacterial activity significantly.
  • Anticancer Activity : In vitro studies on human cancer cell lines showed that a specific isothiazole derivative induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Anti-inflammatory Mechanism : Research involving an isothiazole derivative demonstrated its ability to reduce TNF-alpha levels in a murine model of inflammation, indicating its potential as an anti-inflammatory agent.

Research Findings

StudyFindings
Study 1Significant antibacterial activity against Gram-positive bacteriaSupports the potential use of isothiazoles in antibiotic development
Study 2Induction of apoptosis in cancer cell lines through mitochondrial pathwaysSuggests a role in cancer therapy
Study 3Reduction of inflammatory markers in animal modelsIndicates potential for treating inflammatory diseases

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related isothiazole derivatives and heterocycles with carbonitrile or sulfonyl groups. Key differences lie in substituent electronic properties, steric effects, and synthetic accessibility.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound : 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile 3: (4-methylbenzyl)sulfonyl; 5: methyl; 4: CN C₁₄H₁₃N₂O₂S₂ 321.40 N/A Sulfonyl group enhances electrophilicity; potential stability in biological systems .
5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile 3: 2-pyrimidinylsulfanyl; 5: methyl; 4: CN C₉H₆N₄S₂ 234.30 338413-23-3 Sulfanyl group enables thioether reactivity; used in pharmaceutical intermediates .
5-Amino-3-phenyl-isothiazole-4-carbonitrile 3: phenyl; 5: amino; 4: CN C₁₀H₇N₃S 217.25 N/A Amino group increases nucleophilicity; utilized in organic synthesis and drug discovery .
5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile 3: methylsulfanyl; 5: vinyl-anilino; 4: CN C₁₄H₁₁ClN₄S₂ 346.84 1164507-55-4 Conjugated vinyl-anilino system may enable π-stacking; explored in optoelectronic materials .
3-Hydrazinyl-5-phenylisothiazole-4-carbonitrile (attempted synthesis) 3: hydrazinyl; 5: phenyl; 4: CN C₁₀H₇N₅S 253.27 N/A Synthesis challenges due to isothiazole-to-pyrazole ring transformation under hydrazine conditions .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the isothiazole core. Key steps include:

  • Cyclization : Formation of the isothiazole ring via thioamide cyclization under acidic conditions.
  • Sulfonylation : Introduction of the 4-methylbenzyl sulfonyl group using sulfonyl chlorides (e.g., 4-methylbenzylsulfonyl chloride) in the presence of a base like triethylamine.
  • Carbonitrile functionalization : Final nitrile group incorporation via nucleophilic substitution or cyanation reactions.
    Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Reaction yields are sensitive to solvent choice (e.g., dichloromethane or DMF) and temperature control .

Q. How can structural characterization of this compound be validated?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the 4-methylbenzyl group (aromatic protons at δ ~7.2 ppm, methyl group at δ ~2.3 ppm) and isothiazole ring protons (δ ~6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C14_{14}H13_{13}N3_3O2_2S2_2: 343.0432).
  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, validated using SHELX software for refinement .

Q. What solvents and conditions stabilize this compound during storage?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the sulfonyl group.
  • Solubility : Stable in DMSO, DMF, and dichloromethane. Avoid aqueous or protic solvents due to potential decomposition of the nitrile group .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s bioactivity?

The sulfonyl group enhances:

  • Electron-withdrawing effects : Stabilizes the isothiazole ring, increasing electrophilicity for nucleophilic attack in enzyme-binding pockets.
  • Hydrogen-bonding interactions : The sulfonyl oxygen atoms interact with residues in biological targets (e.g., kinases or proteases), as shown in molecular docking studies.
    Comparative studies with non-sulfonylated analogs show reduced inhibitory activity (IC50_{50} values 2–5× higher), highlighting the sulfonyl group’s role in target engagement .

Q. How can conflicting bioactivity data from different assays be resolved?

Contradictions may arise from:

  • Assay conditions : Variations in pH (e.g., enzymatic assays at pH 7.4 vs. 8.0) or ionic strength alter ligand-target binding kinetics.
  • Cellular permeability : Conflicting IC50_{50} values in cell-free vs. cell-based assays may reflect poor membrane penetration.
    Resolution :
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of cellular factors.
  • Perform molecular dynamics simulations to assess conformational stability in different environments .

Q. What computational methods predict this compound’s metabolic pathways?

  • Quantum mechanical calculations : Density Functional Theory (DFT) predicts reactive sites (e.g., nitrile hydrolysis to amides).
  • ADMET prediction tools : Software like SwissADME identifies likely cytochrome P450 oxidation sites (e.g., methylbenzyl group).
    Experimental validation via LC-MS/MS of in vitro microsomal assays is recommended to confirm predictions .

Q. How can crystallographic disorder in the sulfonyl group be addressed during refinement?

  • SHELXL refinement : Apply "PART" commands to model disordered atoms.
  • Thermal parameter analysis : High Ueq_{eq} values (>0.1 Å2^2) indicate disorder. Use restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries.
  • Twinned data : For twinned crystals (common with sulfonamides), use HKLF 5 format in SHELXL to deconvolute overlapping reflections .

Notes for Methodological Rigor

  • Synthetic reproducibility : Report detailed reaction timelines (e.g., "16 h at 50°C" ) and solvent purity grades.
  • Data transparency : Share crystallographic CIF files via public repositories (e.g., CCDC).
  • Conflict resolution : Use orthogonal assays (e.g., SPR alongside enzymatic assays) to validate bioactivity .

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